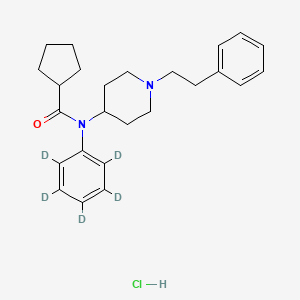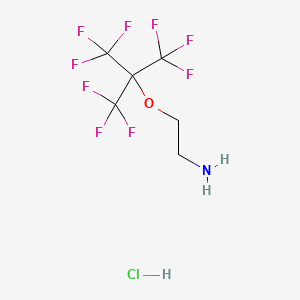
(Nonafluoro-t-butoxy)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nonafluoro-t-butoxy)ethylamine hydrochloride is a chemical compound with the molecular formula C6H7ClF9NO It is known for its unique structure, which includes a nonafluoro-t-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluoro-t-butoxy)ethylamine hydrochloride typically involves the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides. This reaction is carried out under controlled conditions to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(Nonafluoro-t-butoxy)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.
Scientific Research Applications
(Nonafluoro-t-butoxy)ethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorous compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Nonafluoro-t-butoxy)ethylamine hydrochloride involves its interaction with molecular targets through its amine group. The nonafluoro-t-butoxy group enhances its stability and reactivity, making it a valuable reagent in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethan-1-amine: A solvent used in the production of polydimethylsiloxane.
Ethylamine hydrochloride: A common reagent in organic synthesis.
2-Cyclohexyl-ethylamine hydrochloride: Used in various chemical reactions.
Uniqueness
(Nonafluoro-t-butoxy)ethylamine hydrochloride is unique due to its nonafluoro-t-butoxy group, which imparts distinctive properties such as high stability and reactivity. This makes it particularly valuable in the synthesis of fluorous compounds and other specialized applications.
Properties
Molecular Formula |
C6H7ClF9NO |
|---|---|
Molecular Weight |
315.56 g/mol |
IUPAC Name |
2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyethanamine;hydrochloride |
InChI |
InChI=1S/C6H6F9NO.ClH/c7-4(8,9)3(5(10,11)12,6(13,14)15)17-2-1-16;/h1-2,16H2;1H |
InChI Key |
YTZIZQKNQOODDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


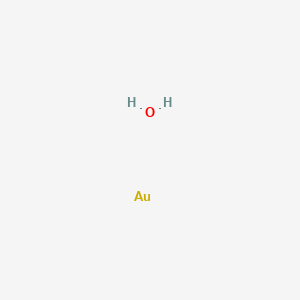
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
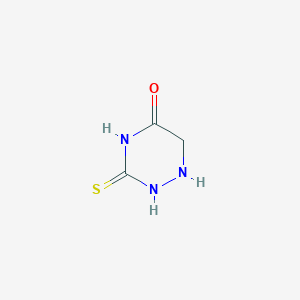
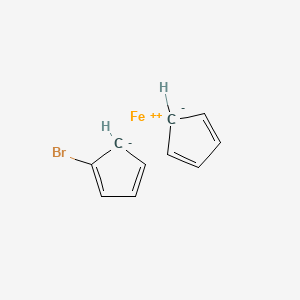
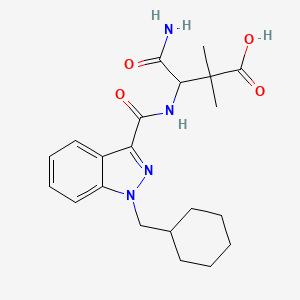
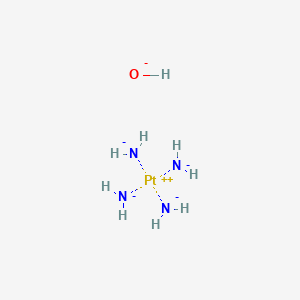

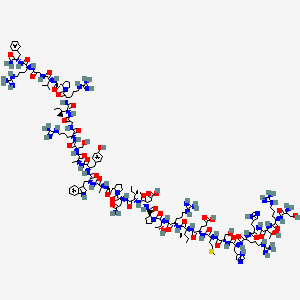
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
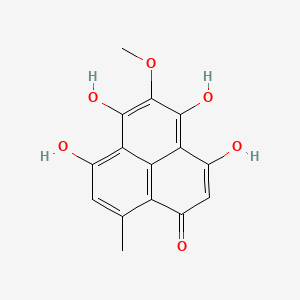
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
